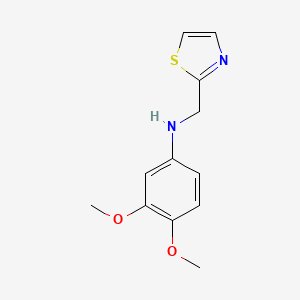
1-Methyl-3-prop-2-ynylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-prop-2-ynylimidazolidine-2,4-dione is a heterocyclic compound that belongs to the imidazolidine family. This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms and a prop-2-ynyl group attached to the nitrogen at position 3. The imidazolidine ring is known for its stability and versatility, making it a valuable scaffold in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-prop-2-ynylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable alkyne in the presence of a nickel catalyst. The reaction proceeds through a series of steps including addition, tautomerization, and cyclization to form the desired imidazolidine ring .
Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis routes that ensure high yield and purity. The process may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to optimize reaction conditions and scale up production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-prop-2-ynylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the addition of hydrogen atoms.
Substitution: The prop-2-ynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-Methyl-3-prop-2-ynylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-prop-2-ynylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit cytoplasmic Mur ligases, leading to antimicrobial effects . Additionally, it can activate peroxisome proliferator-activated receptors (PPARs), influencing metabolic pathways and exhibiting hypoglycemic activity .
Comparison with Similar Compounds
1-Methyl-3-prop-2-ynylimidazolidine-2,4-dione can be compared with other similar compounds such as:
Thiazolidin-2,4-dione: Known for its hypoglycemic and antimicrobial activities.
Imidazoles: These compounds share the imidazole ring structure and are widely used in pharmaceuticals and agrochemicals.
Thiazolidines: These compounds contain a sulfur atom in the ring and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the prop-2-ynyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
1-methyl-3-prop-2-ynylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H8N2O2/c1-3-4-9-6(10)5-8(2)7(9)11/h1H,4-5H2,2H3 |
InChI Key |
NVOJDAAEQVEDCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N(C1=O)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


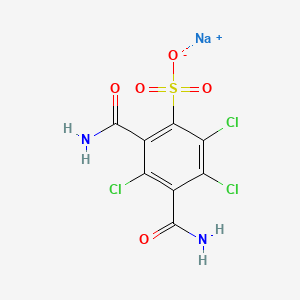
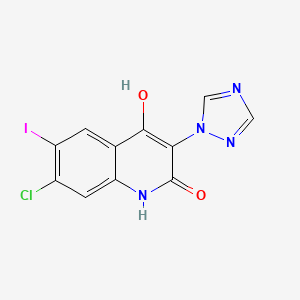
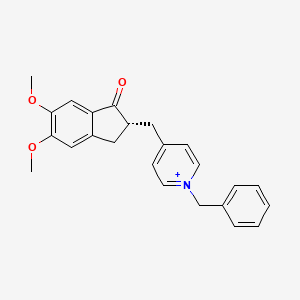
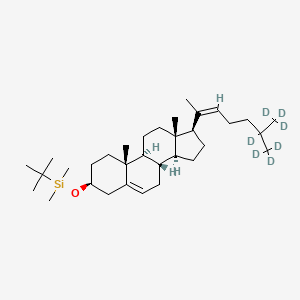
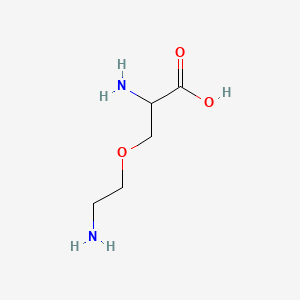
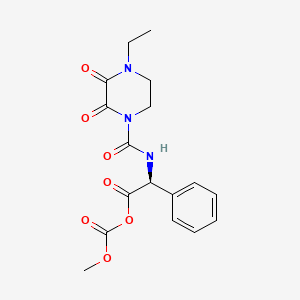
![4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13862476.png)
![[3,4,5-Trihydroxy-6-[[5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13862482.png)
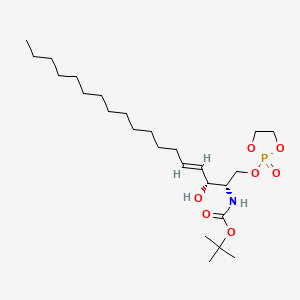
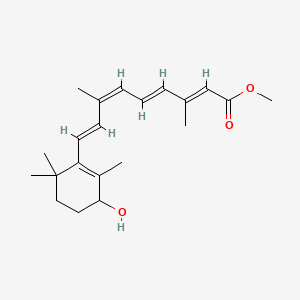
![N-[3-methoxy-4-[4-(methoxymethyl)pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B13862502.png)


